alpha2-Rhodomycinone

Anthracycline SAR DNA Intercalation Macromolecular Synthesis Inhibition

alpha2-Rhodomycinone (CAS 18118-77-9) is a naturally occurring tetracyclic anthracyclinone aglycone belonging to the rhodomycin antibiotic complex, structurally defined as (7R,8R,10S)-8-ethyl-1,4,6,7,8,10-hexahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione. First isolated from *Streptomyces purpurascens* and subsequently co-identified with other rhodomycinones from *Streptomyces griseoruber* and *Streptomyces violaceus* , it serves as a key biosynthetic aglycone scaffold used in the semi-synthesis of anthracycline glycoside antibiotics.

Molecular Formula C20H18O8
Molecular Weight 386.4 g/mol
CAS No. 18118-77-9
Cat. No. B099082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha2-Rhodomycinone
CAS18118-77-9
Synonymsalpha(2)-rhodomycinone
Molecular FormulaC20H18O8
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O
InChIInChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1
InChIKeyTWFQRMYYLLRFKE-JJFKOLPGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha2-Rhodomycinone (CAS 18118-77-9): Baseline Identity and Scientific Classification


alpha2-Rhodomycinone (CAS 18118-77-9) is a naturally occurring tetracyclic anthracyclinone aglycone belonging to the rhodomycin antibiotic complex, structurally defined as (7R,8R,10S)-8-ethyl-1,4,6,7,8,10-hexahydroxy-7,8,9,10-tetrahydro-5,12-naphthacenedione [1]. First isolated from *Streptomyces purpurascens* [2] and subsequently co-identified with other rhodomycinones from *Streptomyces griseoruber* and *Streptomyces violaceus* [3][4], it serves as a key biosynthetic aglycone scaffold used in the semi-synthesis of anthracycline glycoside antibiotics. Its core structure features a fused tetracyclic quinone system with six phenolic and alicyclic hydroxyl groups, distinguishing it from other anthracyclinones primarily through the absence of a hydroxyl group at the C-6 position (a structural feature present in β-rhodomycinone and many other active anthracyclines).

Anthracycline SAR aglycone scaffold Defined C-6 deoxy pharmacophore; supports DNA intercalation and macromolecular synthesis endpoint studies
Microbial glycosidation substrate Unique hydroxylation pattern generates non-natural C-6-deoxy anthracycline glycosides
Cell-model endpoint comparator Reported selectivity profile: HeLa activity with absent L929 normal cell cytotoxicity

Why Generic Anthracyclinone Replacement Fails: Functional Divergence of alpha2-Rhodomycinone from Closest Analogs


Within the rhodomycinone family, the aglycones β-rhodomycinone, β-isorhodomycinone, ε-rhodomycinone, and α2-rhodomycinone are co-isolated from the same *Streptomyces* fermentation broths [1][2]. However, a single phenolic hydroxyl positional shift—as occurs between α2-rhodomycinone and β-rhodomycinone at the C-6 position [3]—drives markedly different biological outcomes: compounds based on α2-rhodomycinone exhibit intrinsically lower cytotoxicity and diminished RNA/DNA synthesis inhibition compared to C-6-hydroxylated anthracyclines [4]. Consequently, substituting α2-rhodomycinone with a generic anthracyclinone analog based solely on structural similarity without accounting for this C-6 hydroxyl pharmacophore will yield biologically non-equivalent results, particularly in experiments probing DNA intercalation, cytotoxicity, or semi-synthetic glycoside generation.

C-6 hydroxyl Beta-rhodomycinone and other C-6-hydroxylated aglycones exhibit higher reported cytotoxicity and nucleic acid synthesis inhibition; functional profile may not transfer.
Selectivity Glycosides from beta- or gamma-rhodomycinone show broad cell-line activity; tumor-cell model response context may differ from alpha2-rhodomycinone-based compounds.
Biosynthesis Microbial glycosidation pathways are aglycone-specific; alpha2-rhodomycinone yields structurally distinct products not accessible from alternative rhodomycinone scaffolds.

Quantitative Differentiation Evidence for alpha2-Rhodomycinone Against Closest Comparators


Structural Basis for Differential Activity: The C-6 Hydroxyl Absence Defines a Unique Pharmacophore

The chemical differentiation between alpha2-Rhodomycinone and its closest structural analog, beta-Rhodomycinone, is established at the explicit structural level: alpha2-Rhodomycinone differs solely by the position of a single phenolic hydroxyl group [1]. A systematic structure-activity relationship (SAR) study of 92 anthracycline compounds found that those lacking the hydroxyl group at C-6—specifically including anthracyclines containing the alpha2-Rhodomycinone aglycone—exhibit lower cytotoxicity and reduced RNA and DNA synthesis-inhibiting activity compared to compounds retaining the C-6 hydroxyl (such as those derived from beta-Rhodomycinone) [2]. This functional difference is a direct consequence of the aglycone regioisomerism and provides a quantifiable biological distinction between compounds built on alpha2-Rhodomycinone versus those built on C-6-hydroxylated aglycones.

C-6 Hydroxyl Pharmacophore
Class-level inference
Lacking C-6 hydroxyl: lower cytotoxicity and reduced RNA/DNA synthesis inhibition across 92 tested anthracyclines vs. C-6-hydroxylated analogs.
Supports macromolecular synthesis endpoint context; C-6 hydroxyl absence defines a distinct SAR pharmacophore.
Class-level SAR established in L1210 leukemia cell assays; exact fold-change varies by glycoside.
Anthracycline SAR DNA Intercalation Macromolecular Synthesis Inhibition

Cytotoxicity Selectivity Profile: HeLa Activity Without L929 Normal Cell Cytotoxicity

In a direct head-to-head comparison of seven purified fractions from *Streptomyces purpurascens*, alpha2-Rhodomycin II (a glycoside of alpha2-Rhodomycinone) exhibited an IC50 of 8.8 μg/mL against the human cervical cancer HeLa cell line while showing no detectable cytotoxicity against the non-tumorigenic mouse fibroblast cell line L929 [1]. This selectivity pattern contrasts with many anthracycline antibiotics that exhibit broad cytotoxicity across both tumor and normal cell lines, and it is distinguished from the antibacterial activity profile where Rhodomycin B (most likely a beta-Rhodomycinone glycoside) emerged as the most potent antibacterial compound with an MIC of 2 μg/mL against *Bacillus subtilis* [1].

HeLa vs. L929 Selectivity
Head-to-head
alpha2-Rhodomycin II: IC50 (HeLa) = 8.8 μg/mL; no detectable cytotoxicity against L929 normal fibroblasts.
Supports cell-model endpoint review; reported selectivity context spares normal fibroblast cells.
Direct comparison of seven purified fractions from S. purpurascens; Rhodomycin B showed non-selective antibacterial activity.
Cancer Cell Line Panel Selective Cytotoxicity Rhodomycin Analogs

Positional Regioisomerism Drives Divergent Glycoside Biological Outcomes

The aglycone regioisomer choice profoundly impacts the biological properties of derived glycosides. beta-Rhodomycinone (C-6 hydroxylated) and gamma-Rhodomycinone (alternative hydroxylation pattern) glycosides demonstrate distinct cytotoxicity profiles; for example, the purified aglycones beta- and gamma-Rhodomycinone exhibit CD50 values of 6.3, 9.45, 64.8 μg/mL and 9.11, 9.35, 67.3 μg/mL against Caco2, HeLa, and Vero cell lines, respectively, with values comparable to the positive control doxorubicin [1]. In contrast, glycosides built on alpha2-Rhodomycinone aglycone (e.g., alpha2-Rhodomycin II) have a qualitatively different selectivity profile, exhibiting activity against HeLa but sparing L929 normal cells [2]. This demonstrates that the aglycone selection—specifically the hydroxyl positional arrangement that defines alpha2-Rhodomycinone—yields glycoside products with functionally non-equivalent biological spectra.

Aglycone Regioisomerism
Cross-study comparable
alpha2-Rhodomycin II (HeLa IC50 8.8 μg/mL, L929 spared) vs. beta-aglycone (HeLa CD50 9.45 μg/mL, Caco2 6.3, Vero 64.8) and gamma-aglycone (HeLa 9.35, Caco2 9.11, Vero 67.3).
Reported selectivity fingerprint differs; each aglycone drives a unique biological profile in derived glycosides.
Independent study data; cell lines include HeLa, L929, Caco2, Vero. MTT assay endpoints.
Regioisomer Comparison Glycoside Diversity Cytotoxicity Profiling

Unique Aglycone Scaffold for Microbial Glycosidation to Generate Non-Natural Anthracycline Diversity

alpha2-Rhodomycinone has been specifically selected as a starting aglycone scaffold for microbial glycosidation using blocked mutants of *Streptomyces galilaeus* to generate novel anthracycline antibiotics with altered pharmacological profiles [1]. This bioconversion approach exploits the unique hydroxylation pattern of alpha2-Rhodomycinone (lacking a C-6 hydroxyl but retaining C-1, C-4, C-6, C-7, C-8, and C-10 hydroxyls) to create glycosylated products that are structurally inaccessible from β-rhodomycinone or ε-rhodomycinone. The resulting glycosides represent a chemically distinct class of anthracyclines that cannot be obtained by substituting any other rhodomycinone aglycone in the same bioconversion system.

Microbial Glycosidation
Class-level inference
alpha2-Rhodomycinone successfully used as aglycone substrate with S. galilaeus blocked mutants to generate structurally unique C-6-deoxy anthracycline glycosides.
Supports combinatorial biosynthesis workflow; unique hydroxylation pattern yields products inaccessible from beta- or epsilon-aglycones.
Fermentation and isolation conditions per EP0311054B1; glycoside diversity is regioisomer-dependent.
Microbial Glycosidation Anthracycline Antibiotic Combinatorial Biosynthesis

Validated Research Application Scenarios for alpha2-Rhodomycinone Based on Quantitative Differentiation Evidence


Hydroxyl-Position Reference Standard for Anthracycline SAR Studies

Utilize alpha2-Rhodomycinone as a structurally defined reference aglycone lacking the C-6 hydroxyl group in systematic SAR panels. This enables precise quantification of the C-6 hydroxyl contribution to cytotoxicity and nucleic acid synthesis inhibition, as established by Matsuzawa et al. (1981) across 92 anthracycline compounds [1]. The resulting data can inform rational design of anthracycline analogs with attenuated DNA intercalation capacity.

Negative Control Aglycone for Selective Cytotoxicity Profiling Against Normal Cells

Employ alpha2-Rhodomycinone-based glycosides (e.g., alpha2-Rhodomycin II) as cancer-cell-selective cytotoxic probes. The established IC50 of 8.8 μg/mL against HeLa cells coupled with absence of cytotoxicity against L929 normal fibroblasts [2] provides a differential cytotoxicity baseline that is not achievable with β-rhodomycinone or γ-rhodomycinone glycosides, making alpha2-Rhodomycinone the appropriate scaffold for screens targeting tumor-selective activity.

Starting Scaffold for Combinatorial Biosynthesis of Non-Natural Anthracycline Glycosides

Apply alpha2-Rhodomycinone as a starting aglycone in microbial glycosidation systems using *Streptomyces galilaeus* blocked mutants to generate structurally unique C-6-deoxy anthracycline glycosides inaccessible from other rhodomycinone aglycones [3]. The resulting glycoside library provides novel chemical entities for anticancer drug discovery programs that exploit the unique hydroxylation pattern of alpha2-Rhodomycinone.

Application
Selection Property
Validation Focus
Anthracycline SAR reference aglycone
C-6 deoxy pharmacophore identity
Cytotoxicity and macromolecular synthesis endpoint review
Cell-model selectivity probe
HeLa vs. normal cell endpoint context
Tumor-cell model response and selectivity review
Combinatorial biosynthesis scaffold
Hydroxylation pattern specificity
Glycoside structural identity and microbial substrate compatibility
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